molecular formula C16H28N2O3 B1257238 3-Oxo-N-[(3S)-2-oxopyrrolidin-3-YL]dodecanamide

3-Oxo-N-[(3S)-2-oxopyrrolidin-3-YL]dodecanamide

Cat. No.: B1257238
M. Wt: 296.40 g/mol
InChI Key: VEYZCVBECUYIJZ-AWEZNQCLSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-oxo-N-[(3S)-2-oxopyrrolidin-3-yl]dodecanamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the general principles of organic synthesis and scale-up processes would apply, including the use of appropriate solvents, catalysts, and reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-oxo-N-[(3S)-2-oxopyrrolidin-3-yl]dodecanamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions depend on the desired transformation and may involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

3-oxo-N-[(3S)-2-oxopyrrolidin-3-yl]dodecanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-oxo-N-[(3S)-2-oxopyrrolidin-3-yl]dodecanamide involves its interaction with specific molecular targets. As an epitope, it binds to receptors of the adaptive immune system, triggering an immune response . The exact pathways and molecular targets involved in its action are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-oxo-N-[(3S)-2-oxopyrrolidin-3-yl]dodecanamide include:

Uniqueness

The uniqueness of this compound lies in its specific structure and functional groups, which confer unique chemical and biological properties.

Properties

Molecular Formula

C16H28N2O3

Molecular Weight

296.40 g/mol

IUPAC Name

3-oxo-N-[(3S)-2-oxopyrrolidin-3-yl]dodecanamide

InChI

InChI=1S/C16H28N2O3/c1-2-3-4-5-6-7-8-9-13(19)12-15(20)18-14-10-11-17-16(14)21/h14H,2-12H2,1H3,(H,17,21)(H,18,20)/t14-/m0/s1

InChI Key

VEYZCVBECUYIJZ-AWEZNQCLSA-N

Isomeric SMILES

CCCCCCCCCC(=O)CC(=O)N[C@H]1CCNC1=O

SMILES

CCCCCCCCCC(=O)CC(=O)NC1CCNC1=O

Canonical SMILES

CCCCCCCCCC(=O)CC(=O)NC1CCNC1=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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